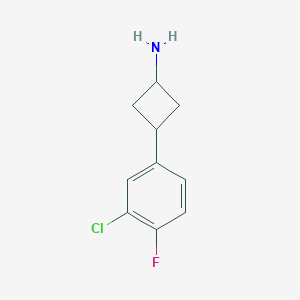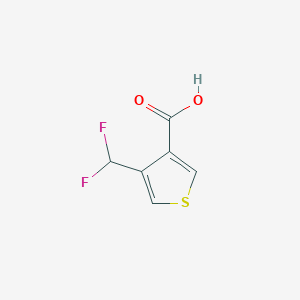![molecular formula C10H14N2O5 B2376129 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid CAS No. 2248285-01-8](/img/structure/B2376129.png)
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid, also known as Mocimycin, is a natural product that belongs to the oxazole family. It was first isolated from the fermentation broth of Streptomyces sp. in 1986. This compound is known for its unique structural properties and potential for synthesis optimization.
Métodos De Preparación
The synthesis of 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-methyl-5-amino-1,2-oxazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Aplicaciones Científicas De Investigación
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for new antibiotic development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, such as those involved in cell wall synthesis in bacteria or DNA replication in cancer cells .
Comparación Con Compuestos Similares
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid can be compared with other oxazole derivatives, such as:
2-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid: This compound has similar structural features but differs in its bromine substitution, which can alter its reactivity and biological activity.
3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-5-carboxylic acid: This thiazole derivative shares the tert-butyl carbamate group but has a sulfur atom in place of the oxygen in the oxazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(8(13)14)12-17-7(5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMVWIWTOYGIKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2376049.png)





![N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2376058.png)

![3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376060.png)


![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2376065.png)
![N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2376066.png)
![[(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine](/img/structure/B2376067.png)
